molecular formula C23H26N4O4 B12247967 3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12247967
M. Wt: 422.5 g/mol
InChI Key: VQPPFDOAXPFMIH-UHFFFAOYSA-N
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Description

3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling and palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert carbonyl groups to alcohols or amines.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or keto groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C23H26N4O4/c1-15-24-19-7-5-4-6-17(19)23(30)27(15)13-16-8-10-26(11-9-16)22(29)18-14-25(2)21(28)12-20(18)31-3/h4-7,12,14,16H,8-11,13H2,1-3H3

InChI Key

VQPPFDOAXPFMIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4=CN(C(=O)C=C4OC)C

Origin of Product

United States

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